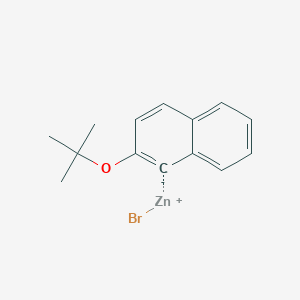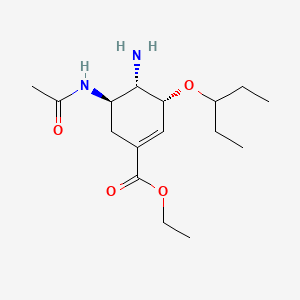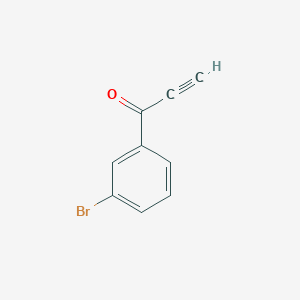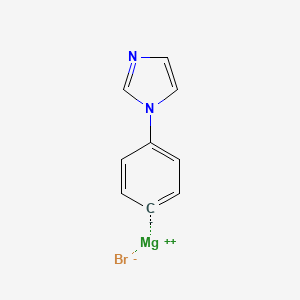
4-(1H-ImidaZol-1-yl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-1-yl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)phenylmagnesium bromide typically involves the reaction of 4-(1H-Imidazol-1-yl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and automation to handle large quantities. The use of continuous flow reactors can improve efficiency and safety by controlling the reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Reagents: Carbonyl compounds, alkyl halides, aryl halides, and other electrophiles.
Conditions: Typically carried out in anhydrous THF under an inert atmosphere to prevent side reactions.
Major Products
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
4-(1H-Imidazol-1-yl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is crucial in forming carbon-carbon bonds, which are fundamental in building complex organic molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The imidazole ring can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a nucleophile in organic transformations.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Used in the synthesis of various biologically active compounds.
4-(1H-Imidazol-1-yl)phenol: Evaluated for its estrogenic activity in biological assays.
1-(4-Methoxyphenyl)-1H-imidazole: Used as a catalyst in organic reactions.
Uniqueness
4-(1H-Imidazol-1-yl)phenylmagnesium bromide is unique due to its dual functionality as a Grignard reagent and the presence of the imidazole ring, which can participate in additional coordination chemistry. This dual functionality enhances its versatility in organic synthesis compared to other similar compounds.
Properties
IUPAC Name |
magnesium;1-phenylimidazole;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N2.BrH.Mg/c1-2-4-9(5-3-1)11-7-6-10-8-11;;/h2-8H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJRFVMRBXIDQG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)N2C=CN=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrMgN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
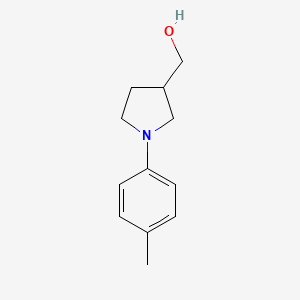


![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
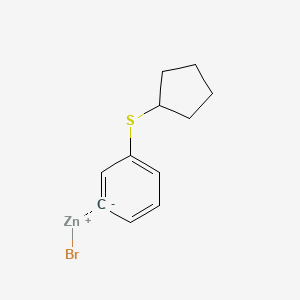
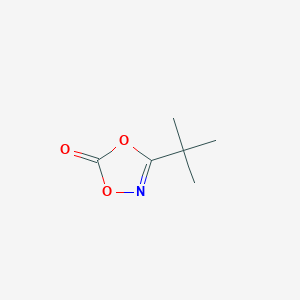
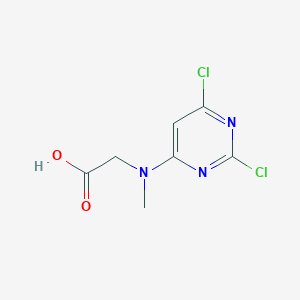
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
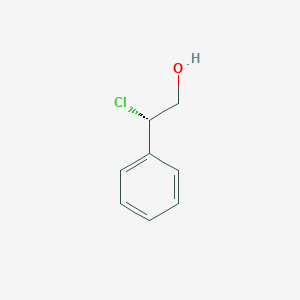
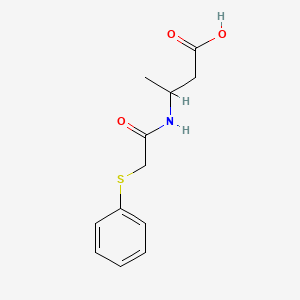
![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
